molecular formula C15H17NO2 B13083084 (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

Cat. No.: B13083084
M. Wt: 243.30 g/mol
InChI Key: XXQZFDUSYXYIGS-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group, two methyl groups, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles, or electrophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A closely related compound with similar structural features.

    Omeprazole: Contains a pyridine ring with methoxy and methyl groups, used as a proton pump inhibitor.

    (4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole: A derivative with additional functional groups, used in medicinal chemistry.

Uniqueness

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C15H17NO2/c1-10-9-16-13(11(2)15(10)18-3)14(17)12-7-5-4-6-8-12/h4-9,14,17H,1-3H3

InChI Key

XXQZFDUSYXYIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(C2=CC=CC=C2)O

Origin of Product

United States

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